4-Amino-3-fluoro-2-methylphenol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yield. Specific details on industrial methods are proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluoro-2-methylphenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while nitration uses nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield various amines .
Scientific Research Applications
4-Amino-3-fluoro-2-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved are often related to its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Amino-3-methylphenol
- 3-Fluoro-4-methylphenol
Comparison: 4-Amino-3-fluoro-2-methylphenol hydrochloride is unique due to the presence of both amino and fluoro groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9ClFNO |
---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
4-amino-3-fluoro-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-4-6(10)3-2-5(9)7(4)8;/h2-3,10H,9H2,1H3;1H |
InChI Key |
SDEXILWULNUWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)O.Cl |
Origin of Product |
United States |
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